REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH:5]([Cl:7])[Cl:6].[Cl:11]C(Cl)(Cl)C(Cl)(Cl)Cl.[OH-].[Na+]>ClC(Cl)=C(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([Cl:11])([Cl:7])[Cl:6])[CH:8]=[CH:9][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(Cl)Cl)C=CC1
|
Name
|
|
Quantity
|
53.9 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
66.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solvent
|
Quantity
|
207 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(=C(Cl)Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
20.3 ml of water was removed from the mixture via a Dean Stark trap during this period
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for another hour an additional 10.5 ml of water
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
200 ml of water was added to the cooled mixture and 15 gms of HCl gas
|
Type
|
ADDITION
|
Details
|
was added until the mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
DISTILLATION
|
Details
|
the tetrachloroethylene was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The remaining residue was then distilled
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |